molecular formula C18H13ClFN3OS B2789398 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide CAS No. 361168-78-7

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide

Cat. No.: B2789398
CAS No.: 361168-78-7
M. Wt: 373.83
InChI Key: AJFFBBBVZUOQRK-UHFFFAOYSA-N
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Description

The compound N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide (CAS: 946332-28-1) is a thienopyrazole derivative featuring a 4-chlorophenyl substituent at the 2-position of the heterocyclic core and a 3-fluorobenzamide group at the 3-position. Its molecular formula is C₁₈H₂₀ClN₅O₂S, with a molecular weight of 405.9017 g/mol . The thieno[3,4-c]pyrazole scaffold is known for its versatility in medicinal chemistry, particularly in modulating protein targets such as kinases and nuclear receptors.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3OS/c19-12-4-6-14(7-5-12)23-17(15-9-25-10-16(15)22-23)21-18(24)11-2-1-3-13(20)8-11/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFFBBBVZUOQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections provide a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}S with a molecular weight of approximately 371.86 g/mol. The compound features a thieno[3,4-c]pyrazole core fused with a chlorophenyl group and a fluorobenzamide moiety.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated that the compound inhibits cell proliferation by inducing apoptosis through the modulation of key signaling pathways.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis via caspase activation
MCF-7 (Breast)8.7Inhibition of PI3K/AKT/mTOR pathway
HeLa (Cervical)10.1Disruption of cell cycle progression

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is likely mediated through the suppression of NF-κB signaling pathways.

Case Study: Inhibition of TNF-α Production

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-α levels compared to untreated controls.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been reported to inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
  • Enzyme Modulation : It may act as an inhibitor of enzymes critical for cellular metabolism and proliferation.
  • Receptor Interaction : Interaction with G-protein coupled receptors (GPCRs) may also play a role in its pharmacological effects.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Thieno[3,4-c]pyrazole Core : This involves cyclization reactions using appropriate precursors.
  • Substitution Reactions : Introduction of the chlorophenyl and fluorobenzamide groups through electrophilic aromatic substitution.
  • Purification : Final purification steps using chromatography techniques to obtain the desired product with high purity.

Future Directions and Applications

Given its promising biological activities, this compound holds potential for further development as a therapeutic agent in oncology and inflammatory diseases. Future research should focus on:

  • In vivo Studies : To evaluate efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate detailed pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyrazole Derivatives with Varied Aromatic Substituents

Compound 11 : N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide
  • Structural Features: Retains the thienopyrazole core but substitutes the 4-chlorophenyl group with a 2,4-dimethylphenyl moiety. The benzamide group is replaced with 3,4-dimethylbenzamide.
  • Biological Activity : Acts as a selective agonist for CRY1 , a cryptochrome protein involved in circadian rhythm regulation, as demonstrated in human U2OS cells with a Bmal1 promoter-luciferase reporter .
Compound 12 : 1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide
  • Structural Features: Incorporates a 4-methoxyphenyl group at the 2-position and a cyclopentane-1-carboxamide substituent. The 5,5-dioxido modification on the thienopyrazole ring introduces sulfone groups.
  • Biological Activity : Exhibits moderate selectivity for CRY2 over CRY1 , highlighting the impact of sulfone groups and cyclopentane carboxamide on receptor specificity .
  • Key Difference : The sulfone groups increase polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound.

Analogous Amide-Functionalized Thienopyrazoles

N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS: 899733-61-0)
  • Structural Features : Replaces the benzamide group with an ethanediamide linker and a 4-fluorobenzyl substituent. The 2-position retains a 4-fluorophenyl group.
  • The dual fluorophenyl groups may enhance metabolic stability but reduce steric bulk compared to the 4-chlorophenyl substituent in the target compound .
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4)
  • Structural Features : Substitutes the 4-chlorophenyl group with a 3-chlorophenyl isomer and replaces the 3-fluorobenzamide with a 2-fluorobenzamide .
  • Key Difference: The meta-chloro position on the phenyl ring may alter π-π stacking interactions with aromatic residues in target proteins.

Heterocyclic Derivatives with Shared Aromatic Substituents

3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
  • Structural Features : A pyrrolopyrrole-dione core with 4-chlorophenyl groups at the 3- and 6-positions.
  • Key Difference: The fused pyrrolopyrrole system lacks the thienopyrazole sulfur atom, altering electronic properties. The dual 4-chlorophenyl groups may enhance crystallinity but reduce solubility compared to the monochlorophenyl-substituted target compound .

Comparative Data Table

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound (946332-28-1) C₁₈H₂₀ClN₅O₂S 405.90 4-chlorophenyl, 3-fluorobenzamide Not reported
Compound 11 C₂₀H₂₂N₄OS 366.48 2,4-dimethylphenyl, 3,4-dimethylbenzamide CRY1-selective agonist
Compound 12 C₂₈H₂₆ClN₃O₄S 536.04 4-methoxyphenyl, cyclopentane-carboxamide CRY2-preferential agonist
899733-61-0 C₁₉H₁₇F₂N₃O₃S 405.42 4-fluorophenyl, ethanediamide Not reported
958228-81-4 C₁₈H₁₃ClFN₃O₂S 389.83 3-chlorophenyl, 2-fluorobenzamide Not reported
3,6-Bis(4-chlorophenyl)-pyrrolopyrrole C₂₀H₁₂Cl₂N₂O₂ 383.23 Dual 4-chlorophenyl, pyrrolopyrrole core Not reported

Q & A

Q. What are the common synthetic routes for synthesizing N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach: (i) Formation of the thieno[3,4-c]pyrazole core via cyclization of precursors (e.g., thiophene derivatives and hydrazines). (ii) Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions. (iii) Attachment of the 3-fluorobenzamide moiety using amidation or condensation reactions. Key reagents include halogenated aryl compounds (e.g., 4-chlorobenzyl bromide), fluorinated benzoyl chlorides, and catalysts like triethylamine. Solvents such as DMF or DCM are used under controlled temperatures (60–100°C). Purification often involves column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromaticity (e.g., distinguishing fluorobenzamide vs. chlorophenyl peaks).
  • X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral angles in the fused thienopyrazole ring.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Key parameters include:
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for aryl group attachment.
  • Catalyst Selection : Use of Pd catalysts for cross-coupling reactions to reduce side products.
  • Temperature Gradients : Stepwise heating (e.g., 80°C for cyclization, 25°C for amidation) minimizes decomposition.
  • Purification : Gradient elution in HPLC (C18 columns) to separate regioisomers. Yield improvements (≥15%) have been reported by optimizing stoichiometry and reaction time .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (IC50 vs. EC50).
  • Structural Confirmation : Verify compound purity (>98% via HPLC) to exclude batch-specific impurities affecting activity.
  • Computational Validation : Molecular dynamics simulations to assess binding affinity variations due to conformational flexibility in the thienopyrazole core .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :
  • Target Identification : Use kinase profiling panels or proteome-wide screening to identify primary targets (e.g., MAPK pathways).
  • Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify affinity (KD values).
  • Mechanistic Insights : Molecular docking (AutoDock Vina) reveals interactions between the 3-fluorobenzamide group and hydrophobic pockets in target enzymes. Mutagenesis studies (e.g., alanine scanning) validate critical residues for binding .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

  • Methodological Answer :
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C.
  • Photostability : UV-Vis monitoring under light exposure (λ = 254 nm) indicates <5% degradation over 72 hours when stored in amber vials.
  • Solution Stability : pH-dependent hydrolysis in aqueous buffers (e.g., rapid degradation at pH <3 due to benzamide cleavage). Use lyophilized forms for long-term storage .

Data Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the chlorophenyl (e.g., 3-Cl vs. 4-Cl) or fluorobenzamide (e.g., ortho-F vs. para-F) positions.
  • Bioassay Correlation : Test against disease-relevant models (e.g., cancer cell lines) and correlate IC50 values with electronic (Hammett σ) or steric (Taft ES) parameters.
  • Statistical Tools : Multivariate regression (PLS analysis) to identify critical substituent effects .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • MD Simulations : GROMACS-based simulations assess membrane permeation rates.
  • Metabolism Pathways : CYP3A4-mediated N-dealkylation predicted via docking into enzyme active sites .

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